molecular formula C27H26N2O5 B264657 3-HYDROXY-1-(2-METHOXYETHYL)-4-{4-[(2-METHYLPHENYL)METHOXY]BENZOYL}-5-(PYRIDIN-4-YL)-2,5-DIHYDRO-1H-PYRROL-2-ONE

3-HYDROXY-1-(2-METHOXYETHYL)-4-{4-[(2-METHYLPHENYL)METHOXY]BENZOYL}-5-(PYRIDIN-4-YL)-2,5-DIHYDRO-1H-PYRROL-2-ONE

Cat. No.: B264657
M. Wt: 458.5 g/mol
InChI Key: HJUHVZBBFVQKDV-BZZOAKBMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-HYDROXY-1-(2-METHOXYETHYL)-4-{4-[(2-METHYLPHENYL)METHOXY]BENZOYL}-5-(PYRIDIN-4-YL)-2,5-DIHYDRO-1H-PYRROL-2-ONE is a complex organic compound with a unique structure that includes a pyrrol-2-one core, a pyridinyl group, and a benzoyl group with a methoxyethyl side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-HYDROXY-1-(2-METHOXYETHYL)-4-{4-[(2-METHYLPHENYL)METHOXY]BENZOYL}-5-(PYRIDIN-4-YL)-2,5-DIHYDRO-1H-PYRROL-2-ONE typically involves multiple steps, including the formation of the pyrrol-2-one core, the introduction of the pyridinyl group, and the attachment of the benzoyl group with the methoxyethyl side chain. Common synthetic routes may involve:

    Formation of the Pyrrol-2-one Core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Pyridinyl Group: This step may involve nucleophilic substitution reactions.

    Attachment of the Benzoyl Group: This can be done through acylation reactions using benzoyl chloride derivatives.

    Methoxyethyl Side Chain Addition: This step may involve etherification reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

3-HYDROXY-1-(2-METHOXYETHYL)-4-{4-[(2-METHYLPHENYL)METHOXY]BENZOYL}-5-(PYRIDIN-4-YL)-2,5-DIHYDRO-1H-PYRROL-2-ONE can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The carbonyl group in the benzoyl moiety can be reduced to alcohols.

    Substitution: The methoxyethyl side chain can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Reagents such as alkyl halides or sulfonates under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may yield alcohols.

Scientific Research Applications

3-hydroxy-1-(2-methoxyethyl)-4-{4-[(2-methylbenzyl)oxy]benzoyl}-5-(4-pyridinyl

Properties

Molecular Formula

C27H26N2O5

Molecular Weight

458.5 g/mol

IUPAC Name

(4Z)-4-[hydroxy-[4-[(2-methylphenyl)methoxy]phenyl]methylidene]-1-(2-methoxyethyl)-5-pyridin-4-ylpyrrolidine-2,3-dione

InChI

InChI=1S/C27H26N2O5/c1-18-5-3-4-6-21(18)17-34-22-9-7-20(8-10-22)25(30)23-24(19-11-13-28-14-12-19)29(15-16-33-2)27(32)26(23)31/h3-14,24,30H,15-17H2,1-2H3/b25-23-

InChI Key

HJUHVZBBFVQKDV-BZZOAKBMSA-N

SMILES

CC1=CC=CC=C1COC2=CC=C(C=C2)C(=C3C(N(C(=O)C3=O)CCOC)C4=CC=NC=C4)O

Isomeric SMILES

CC1=CC=CC=C1COC2=CC=C(C=C2)/C(=C/3\C(N(C(=O)C3=O)CCOC)C4=CC=NC=C4)/O

Canonical SMILES

CC1=CC=CC=C1COC2=CC=C(C=C2)C(=C3C(N(C(=O)C3=O)CCOC)C4=CC=NC=C4)O

Origin of Product

United States

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